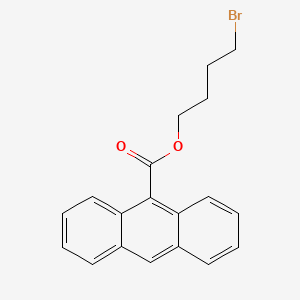

4-Bromobutyl anthracene-9-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

144449-72-9 |

|---|---|

Molecular Formula |

C19H17BrO2 |

Molecular Weight |

357.2 g/mol |

IUPAC Name |

4-bromobutyl anthracene-9-carboxylate |

InChI |

InChI=1S/C19H17BrO2/c20-11-5-6-12-22-19(21)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |

InChI Key |

PDBKCUFIUPRGOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCBr |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Anthracene 9 Carboxylate Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Conformation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-bromobutyl anthracene-9-carboxylate in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete assignment of all proton and carbon signals can be achieved, confirming the identity and purity of the compound.

The ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the anthracene (B1667546) core and the aliphatic protons of the 4-bromobutyl chain. The anthracene group typically displays a complex series of multiplets in the downfield region (δ 7.5-8.8 ppm) due to the coupling between adjacent protons. The H-10 proton is often the most downfield and appears as a singlet. The protons of the butyl chain are expected to appear as triplets and multiplets in the upfield region, with the methylene (B1212753) group attached to the ester oxygen (O-CH₂) being the most deshielded of the aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data predicted based on known values for anthracene-9-carboxylic acid and 9-(4-Bromobutyl)-9H-carbazole. nih.govchemicalbook.comrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Anthracene H-10 | ~8.7 | Singlet (s) | Most downfield aromatic proton. |

| Anthracene H-4, H-5 | ~8.2 | Doublet (d) | Protons adjacent to the carboxylate group. |

| Anthracene H-1, H-8 | ~8.1 | Doublet (d) | Outer ring protons. |

| Anthracene H-2,3,6,7 | ~7.6 | Multiplet (m) | Central ring protons. |

| O-CH₂ -CH₂-CH₂-CH₂-Br | ~4.4 | Triplet (t) | Methylene group attached to the ester oxygen. |

| O-CH₂-CH₂-CH₂-CH₂ -Br | ~3.4 | Triplet (t) | Methylene group attached to the bromine atom. |

| O-CH₂-CH₂ -CH₂ -CH₂-Br | ~2.0 | Multiplet (m) | Two central methylene groups of the butyl chain. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for all 19 unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a characteristic chemical shift around 165-170 ppm. The aromatic carbons of the anthracene core will resonate in the 120-135 ppm range, while the four aliphatic carbons of the butyl chain will appear in the upfield region (20-70 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on known values for anthracene-9-carboxylic acid and general chemical shift ranges. rsc.orgwisc.eduoregonstate.educhemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O (Ester Carbonyl) | ~167 | Quaternary carbon, typically a weaker signal. |

| Anthracene C-9 (ipso) | ~131 | Quaternary carbon attached to the carboxylate. |

| Anthracene Quaternary | ~129-131 | Other quaternary carbons in the anthracene rings. |

| Anthracene CH | ~124-129 | Aromatic carbons bearing hydrogen atoms. |

| O-CH₂ -CH₂-CH₂-CH₂-Br | ~65 | Aliphatic carbon attached to the ester oxygen. |

| O-CH₂-CH₂-CH₂-CH₂ -Br | ~33 | Aliphatic carbon attached to the bromine atom. |

| O-CH₂-CH₂ -CH₂-CH₂-Br | ~30 | Central aliphatic carbon. |

| O-CH₂-CH₂-CH₂ -CH₂-Br | ~28 | Central aliphatic carbon. |

To unambiguously assign all signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For the 4-bromobutyl chain, strong cross-peaks would be observed between O-CH₂ and the adjacent CH₂, and sequentially along the chain to the terminal CH₂-Br.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity around quaternary carbons. Key correlations would include the signal from the O-CH₂ protons to the ester carbonyl carbon (C=O) and to the ipso-carbon of the anthracene ring (C-9), confirming the ester linkage at the correct position.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in the molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the key vibrational modes would include:

Aromatic C-H Stretching: Weak to medium bands observed above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: Medium to strong bands from the butyl chain, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Ester C=O Stretching: A very strong and sharp absorption band, expected in the region of 1715-1730 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

Aromatic C=C Stretching: Multiple medium to sharp bands in the 1400-1620 cm⁻¹ region, characteristic of the anthracene ring system. vscht.cz

Ester C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency "fingerprint region," typically found between 500 and 650 cm⁻¹, confirming the presence of the bromoalkane functionality.

Table 3: Principal Predicted IR Absorption Bands for this compound Data predicted based on known values for anthracene-9-carboxylic acid and characteristic functional group frequencies. libretexts.orgvscht.cznist.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Ester C=O Stretch | 1715-1730 | Very Strong |

| Aromatic C=C Stretch | 1400-1620 | Medium-Strong |

| Ester C-O Stretch | 1100-1300 | Strong |

| C-H Bending (oop) | 700-900 | Strong |

| C-Br Stretch | 500-650 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC-MS, HR-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS) are particularly valuable.

For this compound (C₁₉H₁₇BrO₂), HR-MS would provide a highly accurate mass measurement of the molecular ion [M]⁺, confirming its elemental formula. The isotopic pattern of the molecular ion would be characteristic of a monobrominated compound, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The primary fragmentation pathways in electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve:

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) to give a [M-Br]⁺ fragment.

Alpha-cleavage at the ester: Fission of the bond between the carbonyl carbon and the ester oxygen, leading to the formation of a stable anthracenoyl cation (m/z 205).

McLafferty Rearrangement: If sterically feasible, this could lead to the loss of a neutral butene molecule.

Loss of the entire bromobutyl chain: Fragmentation resulting in an ion corresponding to anthracene carboxylic acid.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Molecular Formula: C₁₉H₁₇BrO₂; Molecular Weight: ~356.04 g/mol (for ⁷⁹Br) and ~358.04 g/mol (for ⁸¹Br)

| m/z (approximate) | Predicted Fragment Ion | Notes |

| 356/358 | [C₁₉H₁₇BrO₂]⁺ | Molecular ion peak, showing characteristic Br isotope pattern. |

| 277 | [C₁₉H₁₇O₂]⁺ | Loss of a bromine radical (•Br). |

| 205 | [C₁₅H₉O]⁺ | Anthracenoyl cation; a likely base peak. |

| 177 | [C₁₄H₉]⁺ | Loss of CO from the anthracenoyl cation. |

X-ray Crystallography for Solid-State Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound is not reported, analysis of related structures, such as 2-(4-bromophenyl)-2-oxoethyl anthracene-9-carboxylate and methyl 9-anthracenecarboxylate, allows for a reliable prediction of its solid-state architecture. nih.govnih.gov

Molecular Geometry: The anthracene core is expected to be nearly planar. nih.gov The ester group will be attached to the C-9 position, and there will be a specific dihedral angle between the plane of the anthracene system and the plane of the carboxylate group. The 4-bromobutyl chain would adopt a stable, extended conformation to minimize steric strain.

Intermolecular Interactions and Crystal Packing: The packing of the molecules in the crystal lattice would be governed by a combination of intermolecular forces. A dominant interaction is expected to be π–π stacking between the planar anthracene rings of adjacent molecules, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. nih.gov Weaker C-H···O and potentially C-H···π interactions would also contribute to the stability of the crystal lattice. The presence of the bromine atom might introduce weak halogen bonding (C-Br···O or C-Br···π) interactions, further influencing the solid-state packing arrangement.

Table 5: Predicted/Comparative Crystal Data for this compound Based on data from structurally similar anthracene derivatives. nih.govnih.gov

| Parameter | Predicted/Comparative Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for this class of compounds. |

| Space Group | e.g., P2₁/c, Pbca | Centrosymmetric space groups are common. |

| Key Intermolecular Forces | π–π stacking, C-H···O, Halogen bonding | Governs the 3D packing and solid-state properties. |

| π–π Stacking Distance | ~3.5 - 3.6 Å | Indicates significant aromatic interaction. nih.gov |

| Dihedral Angle | ~5-10° | Angle between anthracene and carboxylate planes. nih.gov |

Powder X-ray Diffraction (XRPD) for Crystalline Nature and Polymorphism

No published Powder X-ray Diffraction (XRPD) data for this compound could be located. This information is essential for determining its crystalline nature, identifying specific polymorphs, and calculating unit cell parameters. Without experimental diffraction patterns, a definitive analysis of its solid-state structure is not possible.

Analysis of π-π Stacking and Other Non-Covalent Interactions

A detailed analysis of π-π stacking and other non-covalent interactions for this compound is not available in the scientific literature. Such an analysis would typically be derived from single-crystal X-ray diffraction data, which provides the precise atomic coordinates necessary to measure intermolecular distances and geometries. These interactions, including van der Waals forces and potential C-H···π interactions, are critical in dictating the molecular packing in the solid state but have not been reported for this compound.

Advanced Optical Spectroscopy for Electronic Structure and Excited State Dynamics

UV-Visible Absorption Spectroscopy for Electronic Transitions

Specific UV-Visible absorption spectra for this compound are not documented in the available literature. Generally, anthracene derivatives exhibit characteristic absorption bands in the UV region corresponding to π-π* electronic transitions within the aromatic system. However, without experimental data, the precise absorption maxima (λmax) and molar extinction coefficients in various solvents cannot be provided.

Steady-State and Time-Resolved Fluorescence Spectroscopy

There are no available reports on the steady-state or time-resolved fluorescence spectroscopy of this compound. Such studies would be necessary to determine key photophysical parameters, including fluorescence quantum yields and excited-state lifetimes. This information is crucial for understanding the dynamics of its excited states and potential quenching mechanisms.

Photoluminescence Measurements in Solution and Solid State

Specific photoluminescence data for this compound, either in solution or in the solid state, has not been published. Comparing emission properties in different states is important for identifying effects such as aggregation-caused quenching or aggregation-induced emission, which are influenced by intermolecular interactions in the solid state.

Exciplex and Excimer Formation Studies in Aggregated States

There are no studies available that investigate exciplex or excimer formation in aggregated states of this compound. The formation of excimers (excited dimers) is common for anthracene derivatives due to π-π stacking and typically results in a broad, red-shifted, and structureless emission band in the fluorescence spectrum at higher concentrations or in the solid state. However, no specific experimental evidence for this behavior has been reported for this compound.

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the electronic properties of anthracene derivatives, particularly their potential for applications in organic electronics. These techniques provide crucial information about redox behavior, energy levels, and charge transfer processes.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical species. By measuring the current response of a solution containing the analyte to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of the molecule. These potentials are directly related to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO level, representing the energy of the highest energy electrons, is associated with the onset of oxidation, while the LUMO level, the energy of the lowest energy available state for an electron, is related to the onset of reduction. The difference between the HOMO and LUMO energy levels constitutes the electrochemical energy gap, a critical parameter for predicting the electronic and optical properties of a material.

For a series of novel 9,10-anthracene-based molecules, functionalization at these positions with different phenyl derivatives resulted in only minor variations (±0.10 eV) in their electrochemical behavior. nih.gov The HOMO and LUMO energy levels for these derivatives were found to be approximately -5.59 eV and -5.73 eV, respectively. researchgate.net This indicates that while substitutions on the anthracene core can fine-tune the thermal properties, the fundamental electronic structure, as reflected by the frontier molecular orbital energies, remains relatively consistent. nih.govresearchgate.net

Detailed findings for representative 9,10-functionalized anthracene derivatives are presented in the interactive data table below.

| Compound | Onset of Oxidation (V vs. SCE) | HOMO Level (eV) | Onset of Reduction (V vs. SCE) | LUMO Level (eV) | Electrochemical Gap (eV) |

| 1a | 0.98 | -5.59 | -1.75 | -2.86 | 2.73 |

| 1b | 0.99 | -5.60 | -1.74 | -2.87 | 2.73 |

| 1c | 0.99 | -5.60 | -1.76 | -2.85 | 2.75 |

| 2a | 1.02 | -5.63 | -1.75 | -2.86 | 2.77 |

| 2b | 0.99 | -5.60 | -1.76 | -2.85 | 2.75 |

| 2c | 1.12 | -5.73 | -1.75 | -2.86 | 2.87 |

| 2d | 1.12 | -5.73 | -1.74 | -2.87 | 2.86 |

Data sourced from a study on 9,10-functionalized anthracene derivatives and presented as representative examples. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for probing the intricate charge transfer dynamics at the electrode-electrolyte interface. nih.govrsc.org By applying a small sinusoidal AC voltage perturbation and measuring the resulting current, EIS can unravel various processes occurring at the interface, such as charge transfer resistance, double-layer capacitance, and diffusion. nih.gov

In the context of anthracene-9-carboxylate derivatives, EIS can provide valuable insights into the kinetics of electron transfer reactions. The charge transfer resistance (Rct) is a key parameter obtained from EIS measurements and is inversely proportional to the rate of electron transfer at the electrode surface. A lower Rct value signifies faster charge transfer kinetics, which is a desirable characteristic for efficient electronic devices.

Energy Resolved-Electrochemical Impedance Spectroscopy (ER-EIS) is an advanced application of this technique that allows for the mapping of the electronic density of states (DOS) in organic semiconductor materials. researchgate.net This method provides direct information about the electronic DOS at a specific energy level by measuring the charge transfer resistance at the semiconductor/electrolyte interface. While specific EIS data for this compound is not available, this technique holds significant potential for characterizing the charge transfer properties of this and related compounds.

Thermal Analysis for Stability Investigations (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for determining the stability and phase behavior of materials as a function of temperature. For organic electronic materials, thermal stability is a critical factor that dictates their processing conditions and operational lifetime.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs. For a series of 9,10-anthracene derivatives, TGA revealed that the choice of the phenyl derivative substituent significantly impacted the thermal stability, with decomposition temperatures exceeding 258 °C. nih.gov This demonstrates that functionalization is an effective strategy for tuning the thermal properties of anthracene-based materials.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify phase transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). In a study of an anthracene derivative, DSC scans showed no peaks from 25 to 360 °C, indicating the absence of phase transitions in this range, with a sharp melting peak observed around 390 °C. pkusz.edu.cn This high melting point is indicative of excellent thermal stability.

The table below summarizes the thermal properties of representative 9,10-functionalized anthracene derivatives.

| Compound | Melting Point (Tm, °C) | Decomposition Temperature (Td, °C at 5% weight loss) |

| 1a | 240 | 337 |

| 1b | 234 | 358 |

| 1c | 215 | 344 |

| 2a | 258 | 363 |

| 2b | 254 | 390 |

| 2c | 260 | 392 |

| 2d | 245 | 394 |

Data sourced from a study on 9,10-functionalized anthracene derivatives and presented as representative examples. researchgate.net

Theoretical and Computational Investigations of 4 Bromobutyl Anthracene 9 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.

For 4-Bromobutyl anthracene-9-carboxylate, the HOMO is expected to be localized primarily on the electron-rich anthracene (B1667546) ring system, characteristic of polycyclic aromatic hydrocarbons. mdpi.com Conversely, the LUMO would also be distributed across the anthracene core, as it can accommodate an additional electron within its π-conjugated system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A smaller gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations, often using functionals like B3LYP, are widely employed to predict these energy levels and the resulting gap. reddit.commaterialsciencejournal.org

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.46 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.57 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 3.89 | Energy difference between HOMO and LUMO |

| Ionization Potential (I) | 6.46 | Approximated as -EHOMO |

| Electron Affinity (A) | 2.57 | Approximated as -ELUMO |

Analysis of Electronic Transitions and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This method is particularly effective for predicting the electronic absorption spectra (like UV-Vis) by calculating the energies of vertical transitions from the ground state to various excited states. researchgate.net

For this compound, the primary electronic transitions responsible for its UV-Vis absorption are expected to be π-π* transitions within the anthracene ring. nih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These theoretical spectra provide valuable insights that can be compared with experimental measurements to confirm the molecular structure and understand its photophysical behavior. mdpi.com Functionals such as CAM-B3LYP are often used for their accuracy in describing electronic excitations. nih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 385 | 0.12 | HOMO → LUMO |

| S0 → S2 | 362 | 0.10 | HOMO-1 → LUMO |

| S0 → S3 | 254 | 1.55 | HOMO → LUMO+1 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations calculate the trajectory of every atom in a system by solving Newton's equations of motion, providing unparalleled insight into conformational flexibility and intermolecular interactions. nih.gov

For this compound, MD simulations are particularly useful for exploring the conformational landscape of the flexible 4-bromobutyl chain. This chain can rotate and fold into numerous conformations, and MD simulations can identify the most stable and frequently occurring ones. The simulation tracks the molecule's movement in a simulated environment, such as a solvent box of water or an organic solvent, which allows for the study of solvent effects on its conformation and stability. nih.gov Key insights from MD simulations include identifying stable conformers, understanding the dynamics of the ester linkage, and observing how the molecule interacts with surrounding solvent molecules or other solutes. mdpi.commdpi.com

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical methods, particularly DFT, are instrumental in predicting the reactivity of a molecule. nih.gov The energies and distributions of the frontier molecular orbitals (HOMO and LUMO) are primary indicators. For this compound, the anthracene core is the likely site for electrophilic aromatic substitution, while the carboxylate group and the bromine atom introduce other reactive possibilities.

Calculations can be used to model potential reaction pathways, such as nucleophilic substitution at the carbon atom bonded to the bromine. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a quantitative prediction of reaction rates and mechanisms. mdpi.com The inherent reactivity of the anthracene core, for instance in Diels-Alder reactions, can also be assessed by analyzing how substituents affect the frontier orbitals. researchgate.net

Computational Crystallography for Crystal Packing Prediction and Analysis

Computational crystallography, or crystal structure prediction (CSP), aims to predict how molecules will arrange themselves in a solid-state crystal lattice. researchgate.net This is a computationally intensive task that involves searching for the most thermodynamically stable packing arrangements. researchgate.net For a molecule like this compound, CSP would involve generating a multitude of possible crystal structures and ranking them based on their calculated lattice energies.

These predictions provide hypothetical crystal structures, including the unit cell dimensions (a, b, c, α, β, γ) and the space group. nih.gov This information is crucial for understanding solid-state properties and can guide experimental crystallization efforts. The accuracy of these predictions has advanced significantly, making them a valuable tool in materials science and pharmaceutical development. rsc.orgmdpi.com

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.25 |

| b (Å) | 15.10 |

| c (Å) | 13.85 |

| β (°) | 122.5 |

| Volume (Å3) | 1810.5 |

| Z (molecules/unit cell) | 4 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map is color-coded: regions of negative potential (electron-rich) are typically shown in red, while regions of positive potential (electron-poor) are shown in blue. Neutral regions are usually green or yellow. researchgate.net

For this compound, an MEP map would reveal distinct regions of reactivity:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the oxygen atoms of the carboxylate group, making them prime sites for electrophilic attack or for forming hydrogen bonds. nih.gov The π-system of the anthracene rings would also exhibit a negative potential above and below the plane of the rings.

Positive Potential (Blue): Positive potential would be located on the hydrogen atoms of the anthracene ring and the alkyl chain.

Neutral/Slightly Positive (Green): The bromine atom, despite its electronegativity, creates a region known as a "σ-hole," which can exhibit a slightly positive potential opposite the C-Br bond, making it a potential site for halogen bonding.

This detailed charge landscape allows for a nuanced prediction of intermolecular interactions and the initial steps of chemical reactions. thaiscience.info

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interaction Stability

While general principles of NBO analysis are well-established, their specific application to this compound, including detailed research findings and data tables of stabilization energies (E(2)), is not available in the reviewed scientific literature. Such an analysis would typically involve calculating the stabilization energy arising from the most significant orbital interactions, which are key to understanding the molecule's structure, reactivity, and intermolecular bonding.

For context, in a hypothetical NBO analysis of this compound, researchers would investigate interactions such as those between the lone pairs of the oxygen and bromine atoms as donors and the antibonding orbitals of the anthracene core and the butyl chain as acceptors. The resulting stabilization energies would quantify the strength of these hyperconjugative interactions. Furthermore, analysis of intermolecular interactions would reveal the nature and strength of forces like hydrogen bonds, halogen bonds, and π-π stacking that govern the crystal packing and solid-state structure of the compound.

However, without specific computational studies on this compound, any discussion of its NBO analysis remains speculative. The generation of detailed, informative, and scientifically accurate content, including data tables for this specific compound, is contingent on the future availability of such research.

Reactivity and Mechanistic Studies of 4 Bromobutyl Anthracene 9 Carboxylate

Reactions Involving the Anthracene (B1667546) Core

The tricyclic aromatic system of anthracene is known for its unique reactivity, particularly at the central 9- and 10-positions. These sites are susceptible to cycloadditions and other photochemical reactions that temporarily disrupt the aromaticity of the central ring while leaving the two outer benzene (B151609) rings intact. stackexchange.com

Diels-Alder Cycloaddition Reactions (e.g., with Singlet Oxygen)

One of the hallmark reactions of the anthracene core is the [4+2] cycloaddition, or Diels-Alder reaction, which occurs across the 9,10-positions. researchgate.net This reactivity is due to the significant aromatic stabilization energy retained in the product, where two separate benzene ring systems remain. nih.gov While anthracene can react with various dienophiles, its reaction with singlet oxygen is a notable example of a hetero-Diels-Alder reaction. researchgate.netnih.govacs.org

Upon photosensitization, ground-state triplet oxygen is converted to the highly reactive singlet oxygen (¹O₂). This species readily attacks the electron-rich 9,10-positions of the anthracene moiety in 4-Bromobutyl anthracene-9-carboxylate to form a transient 9,10-endoperoxide. researchgate.netnih.gov This cycloaddition is typically reversible; the endoperoxide can thermally revert to the original anthracene derivative by extruding molecular oxygen, allowing for potential applications as a reversible ¹O₂ carrier. researchgate.netnih.gov

| Reactant | Conditions | Product | Reaction Type |

| Singlet Oxygen (¹O₂) | Photochemical sensitization (e.g., with a dye) | 9,10-Endoperoxide derivative | [4+2] Hetero-Diels-Alder Cycloaddition |

| Maleic Anhydride (B1165640) | Thermal (reflux in high-boiling solvent) | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride derivative | [4+2] Diels-Alder Cycloaddition |

| N-Methylmaleimide | Thermal | Diels-Alder adduct | [4+2] Diels-Alder Cycloaddition |

Photodimerization and Other Photochemical Transformations

Anthracene and its derivatives are well-known to undergo photodimerization upon exposure to UV light (typically λ > 300 nm). nih.gov This reaction is a [4+4] photocycloaddition that occurs between an excited-state anthracene molecule and a ground-state molecule, forming a covalent linkage across their respective 9,10- and 9',10'-positions. rsc.orgresearchgate.net

The mechanism involves the initial photoexcitation of an anthracene monomer to its singlet excited state. nih.gov This excited molecule can then interact with a ground-state monomer to form an excimer, which is an intermediate that precedes the formation of the dimer. rsc.org For 9-substituted anthracenes like this compound, the photodimerization typically results in the head-to-tail isomer due to steric hindrance and electronic effects of the substituent. researchgate.net This photodimerization is often thermally or photochemically reversible, with the dimer cleaving back to the constituent monomers upon heating or irradiation at a shorter wavelength (λ < 300 nm). rsc.orgresearchgate.net

| Process | Conditions | Mechanism | Result |

| Photodimerization | UV Irradiation (λ > 300 nm) | [4+4] Photocycloaddition | Formation of a head-to-tail dimer |

| Photocleavage | UV Irradiation (λ < 300 nm) or Heat | Cycloreversion | Regeneration of two monomer units |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in anthracene preferentially occurs at the C9 and C10 positions. youtube.comquora.com This regioselectivity is governed by the stability of the carbocation intermediate (the arenium ion or sigma complex). When an electrophile attacks the C9 position, the resulting intermediate retains the aromaticity of two separate benzene rings, which is energetically more favorable than attacking other positions where the aromaticity of a naphthalene-like system would be preserved. stackexchange.com

In this compound, the C9 position is already occupied by the ester group. Therefore, electrophilic attack will be directed to the C10 position. However, the anthracene-9-carboxylate group is electron-withdrawing and thus deactivating, making the molecule less reactive towards EAS than unsubstituted anthracene. Common electrophilic substitution reactions like nitration or halogenation would proceed at the C10 position, albeit under potentially harsher conditions than those required for anthracene itself.

| Electrophile (E⁺) | Reagents | Predicted Major Product |

| NO₂⁺ (Nitronium ion) | HNO₃, H₂SO₄ | 10-Nitro-4-bromobutyl anthracene-9-carboxylate |

| Br⁺ (Bromonium ion) | Br₂, FeBr₃ | 10-Bromo-4-bromobutyl anthracene-9-carboxylate |

| R-C=O⁺ (Acylium ion) | RCOCl, AlCl₃ | 10-Acyl-4-bromobutyl anthracene-9-carboxylate |

Reactions at the Ester Functionality

The ester group in this compound is a key site for reactivity, primarily involving nucleophilic attack at the electrophilic carbonyl carbon. These reactions follow a characteristic addition-elimination pathway.

Hydrolysis and Transesterification Reactions

Hydrolysis is the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is an effectively irreversible process where a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the 4-bromobutoxide leaving group to form anthracene-9-carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. uomustansiriyah.edu.iq

Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. msu.eduyoutube.com

Transesterification is the process of exchanging the alkyl group of an ester with that of another alcohol. wikipedia.org Similar to hydrolysis, this reaction can be catalyzed by acid or base. asianpubs.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions would result in the formation of Methyl anthracene-9-carboxylate and 4-bromo-1-butanol (B1194514). Driving the reaction to completion often requires using the new alcohol as the solvent to shift the equilibrium. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Acyl Substitution Pathways

Both hydrolysis and transesterification are examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.combyjus.com The general mechanism proceeds in two distinct steps: nucleophilic addition followed by elimination of a leaving group. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition : A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon of the ester. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of the Leaving Group : The tetrahedral intermediate is unstable. The lone pair of electrons on the negatively charged oxygen reforms the C=O double bond, and in doing so, expels the original alkoxy group (the 4-bromobutoxide) as a leaving group. masterorganicchemistry.comlibretexts.org

| Nucleophile | Reaction Type | Product (at the ester) | Leaving Group |

| H₂O / OH⁻ | Hydrolysis | Anthracene-9-carboxylic acid | 4-bromo-1-butanol |

| R'OH / R'O⁻ | Transesterification | R' anthracene-9-carboxylate | 4-bromo-1-butanol |

| NH₃ | Aminolysis | Anthracene-9-carboxamide | 4-bromo-1-butanol |

| R'MgBr (Grignard) | Grignard Reaction | Tertiary alcohol (after 2 eq.) | 4-bromo-1-butanol |

| LiAlH₄ | Reduction | (Anthracen-9-yl)methanol | 4-bromo-1-butanol |

Reactions of the Bromobutyl Alkyl Chain

The presence of a bromine atom at the terminus of the four-carbon chain makes this part of the molecule susceptible to reactions typical of primary alkyl halides. These reactions primarily include nucleophilic substitutions and eliminations, with the potential for radical formation under specific conditions.

The 4-bromobutyl group in this compound is a primary alkyl halide. As such, its nucleophilic substitution reactions are expected to proceed predominantly through the SN2 (bimolecular nucleophilic substitution) mechanism. ck12.org This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion departs simultaneously. libretexts.org

The key features of the SN2 reaction for this compound are:

Mechanism: A backside attack by the nucleophile on the carbon atom bonded to the bromine. This approach is sterically unhindered for a primary halide. masterorganicchemistry.com

Kinetics: The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the this compound substrate and the incoming nucleophile. libretexts.org The rate equation is expressed as: Rate = k[Substrate][Nucleophile].

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. However, since the target carbon in the 4-bromobutyl chain is not a stereocenter, this inversion is not observable. libretexts.org

The SN1 (unimolecular nucleophilic substitution) mechanism is highly unlikely for this primary alkyl halide because it would require the formation of a very unstable primary carbocation. ck12.org

A wide variety of nucleophiles can be used to displace the bromide, leading to a range of functionalized anthracene derivatives. The efficiency of the substitution depends on the strength of the nucleophile. cognitoedu.org

Table 1: Examples of SN2 Reactions with this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (HO⁻) | Sodium Hydroxide | 4-Hydroxybutyl anthracene-9-carboxylate |

| Cyanide (CN⁻) | Sodium Cyanide | 4-Cyanobutyl anthracene-9-carboxylate |

| Azide (N₃⁻) | Sodium Azide | 4-Azidobutyl anthracene-9-carboxylate |

| Iodide (I⁻) | Sodium Iodide | 4-Iodobutyl anthracene-9-carboxylate |

Elimination reactions can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. For this compound, an E2 (bimolecular elimination) reaction would lead to the formation of an alkene. chemistry.coach The E2 mechanism is also a single-step, concerted process where the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while the C-Br bond breaks and a double bond forms. shout.education

To favor elimination over the more common SN2 substitution for a primary halide, specific reaction conditions are necessary:

Strong, Bulky Bases: The use of sterically hindered bases, such as potassium tert-butoxide (t-BuOK), is crucial. masterorganicchemistry.com These bases are poor nucleophiles due to their size, which prevents them from efficiently attacking the electrophilic carbon (SN2 pathway). However, they can readily abstract a proton from the less hindered β-position, promoting the E2 pathway. orgosolver.comlibretexts.org

Hofmann Product: The elimination reaction will yield but-3-en-1-yl anthracene-9-carboxylate. For primary alkyl halides, the major product of an E2 reaction is typically the less substituted alkene, often referred to as the Hofmann product, especially when using a bulky base. youtube.com

The reaction can be summarized as: this compound + KOC(CH₃)₃ → But-3-en-1-yl anthracene-9-carboxylate + KC(CH₃)₃OH + KBr

The carbon-bromine bond in this compound can serve as a point of initiation for radical reactions, most notably for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). tandfonline.com ATRP allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. cmu.edu

In this context, this compound can function as an ATRP initiator . The mechanism involves the reversible activation and deactivation of the growing polymer chain, mediated by a transition metal catalyst (typically a copper complex). nih.gov

The ATRP mechanism using this initiator would proceed as follows:

Initiation: A copper(I) complex (Cu¹/Ligand) abstracts the bromine atom from this compound. This homolytic cleavage generates a carbon-centered radical on the butyl chain and a copper(II) complex (Cu²Br/Ligand).

Propagation: The generated radical adds to a monomer (e.g., styrene, methyl methacrylate), initiating the polymer chain growth.

Deactivation: The Cu²Br/Ligand complex can reversibly transfer the bromine atom back to the propagating radical, reforming a dormant polymer chain with a terminal C-Br bond and regenerating the Cu¹/Ligand complex. This reversible deactivation keeps the concentration of active radicals low, minimizing termination reactions.

The use of an anthracene-containing initiator allows for the incorporation of the fluorescent anthracene moiety at one end of the polymer chain. Anthracene derivatives have been explored as photoinitiators or sensitizers in other forms of radical polymerization, where they can generate radicals upon UV irradiation. radtech2020.comacs.org

Table 2: Key Components in a Hypothetical ATRP using this compound

| Component | Example | Role |

|---|---|---|

| Initiator | This compound | Source of the initial radical and the α-end group of the polymer. |

| Monomer | Styrene or Methyl Methacrylate (MMA) | Building block of the polymer chain. |

| Catalyst | Copper(I) Bromide (CuBr) | Activator; abstracts bromine from the initiator/dormant chain. |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper salt and tunes its catalytic activity. |

| Deactivator | Copper(II) Bromide (CuBr₂) | Controls the polymerization by deactivating propagating radicals. |

Mechanistic Investigations of Complex Transformations

While specific mechanistic studies for complex transformations involving this compound are not extensively documented, the general mechanistic pathways for its core reactions can be described based on well-established principles.

The key transient species in the reactions of the bromobutyl chain are not true intermediates but rather transition states, as the SN2 and E2 reactions are concerted.

SN2 Transition State: In a nucleophilic substitution reaction, the process goes through a high-energy transition state where the carbon atom being attacked is transiently five-coordinate. The geometry is trigonal bipyramidal, with the incoming nucleophile and the departing bromide ion occupying the axial positions, 180° apart. masterorganicchemistry.com

E2 Transition State: The E2 reaction proceeds through a transition state where the base is partially bonded to the β-hydrogen, the C-H and C-Br bonds are partially broken, and the C=C double bond is partially formed. For the reaction to occur efficiently, the β-hydrogen and the bromine leaving group must typically be in an anti-periplanar conformation. libretexts.org

ATRP Intermediates: In ATRP, the primary intermediate is the carbon-centered radical at the end of the growing polymer chain. The copper catalyst shuttles between its Cu(I) and Cu(II) oxidation states, which are also key intermediates in the catalytic cycle. nih.govresearchgate.net

Kinetic studies provide insight into reaction mechanisms by examining how reaction rates change with reactant concentrations.

SN2 Kinetics: As a bimolecular reaction, the rate of substitution is directly proportional to the concentration of both the alkyl halide and the nucleophile. libretexts.org The rate is also highly sensitive to the steric hindrance at the reaction center. For this compound, being a primary halide, the reaction rate is expected to be relatively fast compared to more hindered secondary or tertiary halides. masterorganicchemistry.com The strength of the carbon-halogen bond also affects the rate, with C-Br bonds being weaker and thus leading to faster reactions than C-Cl bonds. shout.education

E2 Kinetics: The E2 reaction also exhibits second-order kinetics, with the rate depending on the concentrations of both the substrate and the base. youtube.com

Table 3: Expected Kinetic Parameters for Reactions of the Bromobutyl Chain

| Reaction Type | Rate Law | Order | Key Influencing Factors |

|---|---|---|---|

| SN2 | Rate = k[Substrate][Nucleophile] | Second | Nucleophile strength, solvent polarity, steric hindrance. |

| E2 | Rate = k[Substrate][Base] | Second | Base strength and steric bulk, solvent. |

Advanced Research Applications and Functional Materials Design Principles

Supramolecular Chemistry and Self-Assembly

The non-covalent interactions of the anthracene (B1667546) moiety, such as π-π stacking and hydrogen bonding, along with the potential for covalent modification via the butyl bromide group, make 4-Bromobutyl anthracene-9-carboxylate a molecule of interest in supramolecular chemistry. These interactions drive the spontaneous organization of molecules into well-defined, higher-order structures.

Host-Guest Complexation and Molecular Recognition

While specific host-guest complexes involving this compound are not extensively documented, the broader class of anthracene derivatives is well-known for its ability to participate in molecular recognition events. The electron-rich aromatic system of the anthracene core can interact with electron-deficient guest molecules through charge-transfer interactions. Furthermore, the carboxylate linkage provides a potential hydrogen bond acceptor site, and the flexible butyl chain can adapt to the steric requirements of a host cavity. It is conceivable that this molecule could act as a guest, with the anthracene unit being encapsulated by larger macrocyclic hosts like cyclodextrins or pillararenes. The specificity of this recognition would be influenced by the size and electronic properties of both the host and the guest.

Chiral Self-Assembly and Supramolecular Synthons

Anthracene derivatives can be designed to form chiral supramolecular structures. Although this compound is achiral, it can be used as a supramolecular synthon in the presence of chiral templates or co-assembling molecules. For instance, co-assembly with chiral carboxylic acids could lead to the formation of helical structures through hydrogen bonding and π-stacking interactions. The handedness of the resulting supramolecular polymer would be dictated by the chirality of the co-assembling molecule. Such chiral assemblies are of interest for their potential applications in chiroptical materials and asymmetric catalysis.

Construction of Molecular Cages and Rings

The rigid structure of the anthracene unit makes it an excellent component for the construction of molecular cages and rings. The bromoalkyl functionality of this compound offers a convenient handle for covalent synthesis of such structures. For example, through nucleophilic substitution reactions, two or more of these molecules could be linked together by reacting the bromoalkyl chains with multidentate nucleophiles, forming macrocyclic structures. Alternatively, metal-coordination-driven self-assembly, where the anthracene carboxylate acts as a ligand for metal ions, can also lead to the formation of discrete, well-defined molecular cages. These cages can encapsulate guest molecules, leading to applications in drug delivery, catalysis, and molecular sensing.

Stimuli-Responsive Supramolecular Systems and Vapochromism

Supramolecular systems containing anthracene derivatives can exhibit stimuli-responsive behavior. The fluorescence of the anthracene unit is often sensitive to its local environment, which can be altered by external stimuli such as light, temperature, or the presence of certain chemical species. While specific studies on this compound are limited, related systems have shown vapochromic behavior, where the material changes color or fluorescence in the presence of volatile organic compounds (VOCs). This is often due to the disruption or alteration of the π-π stacking of the anthracene units upon intercalation of the vapor molecules. The butyl bromide group could further be functionalized to introduce specific binding sites for target analytes, enhancing the selectivity of the vapochromic response.

Organic Electronic and Optoelectronic Materials Research

The inherent luminescent properties of the anthracene core make this compound a candidate for use in organic electronic and optoelectronic devices. The ester and alkyl bromide functionalities allow for its incorporation into polymeric or small molecule systems designed for these applications.

Luminescent Emitters and Fluorescent Probes

Anthracene and its derivatives are well-known for their strong blue fluorescence. This compound is expected to retain this property, making it a potential component of luminescent materials. The butyl bromide chain allows for the covalent attachment of this chromophore to other molecules or polymer backbones. For instance, it could be incorporated into a polymer chain to create a blue-emitting polymer for use in organic light-emitting diodes (OLEDs).

Charge Transport Materials in Organic Semiconductors

The performance of organic semiconductors is fundamentally linked to the efficiency of charge transport through the material, a process governed by molecular structure, packing, and intermolecular interactions. Anthracene and its derivatives are well-regarded for their potential in organic field-effect transistors (OFETs) due to the strong intermolecular interactions afforded by their planar structures. rsc.org The design of this compound incorporates several features that are expected to influence its charge transport characteristics.

The introduction of substituents to the anthracene core is a known strategy to modulate charge transport properties. rsc.orgsemnan.ac.ir The electron-withdrawing nature of the carboxylate group at the 9-position can influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects the efficiency of charge injection and transport. Furthermore, the presence of heteroatoms, such as the oxygen atoms in the carboxylate group, can dramatically influence charge mobility. rsc.org

While the bulky bromobutyl group may introduce some steric hindrance that could disrupt the ideal π-π stacking of the anthracene cores, it also offers a site for further chemical modification. Theoretical investigations on related anthracene derivatives have shown that the incorporation of aryl substituents can, in some cases, lead to more isotropic two-dimensional charge transport properties. semnan.ac.ir The interplay between the planar anthracene core and the flexible, functionalizable side chain in this compound presents an opportunity to create tailored charge transport materials.

Table 1: Factors Influencing Charge Transport in Anthracene-Based Organic Semiconductors

| Structural Feature | Potential Impact on Charge Transport |

|---|---|

| Anthracene Core | The large, planar π-conjugated system facilitates intermolecular charge hopping through π-π stacking. |

| Carboxylate Linker | This electron-withdrawing group can modify the HOMO/LUMO energy levels, impacting charge injection and transport. |

| Bromobutyl Chain | May introduce steric effects that alter molecular packing, but also provides a reactive site for further functionalization to control intermolecular organization. |

Design Principles for Tunable Optical and Electrochemical Properties

The ability to fine-tune the optical and electrochemical properties of organic molecules is crucial for their application in devices such as organic light-emitting diodes (OLEDs) and sensors. The photophysical behavior of anthracene derivatives is characterized by their strong fluorescence in the blue region of the visible spectrum. semnan.ac.irresearchgate.net The properties of this compound can be rationally modified based on established design principles.

The optical properties, such as absorption and emission wavelengths, are largely determined by the electronic structure of the anthracene core. The carboxylate group, being electron-withdrawing, can induce a shift in these properties. The phenomenon of solvatochromism, where the absorption and emission spectra of a compound change with the polarity of the solvent, is a key characteristic of anthracene derivatives and can be exploited in sensor applications. researchgate.net

The electrochemical properties, such as oxidation and reduction potentials, are also influenced by the substituents on the anthracene ring. These properties are critical for the performance of the material in electronic devices, as they determine the energy barriers for charge injection and the stability of the material under operating conditions. The bromobutyl group in this compound offers a strategic position for chemical modification to further tune these properties. For instance, replacement of the bromine with different functional groups can alter the electron density of the anthracene core, thereby modifying its optical and electrochemical behavior.

Table 2: Strategies for Tuning the Properties of this compound

| Property to be Tuned | Design Strategy | Expected Outcome |

|---|---|---|

| Emission Wavelength | Modification of the anthracene core with electron-donating or electron-withdrawing groups. | Shift in the fluorescence emission to longer or shorter wavelengths. |

| Electrochemical Stability | Introduction of bulky side groups to protect the anthracene core from chemical degradation. | Increased operational lifetime in electronic devices. |

| Solubility | Variation of the alkyl chain length or introduction of polar functional groups. | Enhanced processability for device fabrication. |

| Solid-State Packing | Control of intermolecular interactions through functionalization of the bromobutyl chain. | Optimization of charge transport and photophysical properties in the solid state. |

Components for Organic Supercapacitors and Energy Storage Systems

Organic supercapacitors are emerging as promising energy storage devices due to their potential for high power density, rapid charge-discharge cycles, and the use of abundant and environmentally friendly materials. mdpi.comresearchgate.net The design of electrode materials is central to their performance, and functionalized organic molecules are being actively explored for this purpose. Anthraquinone, a derivative of anthracene, has been investigated as a redox-active component in supercapacitors. nih.gov

The this compound molecule can be envisioned as a precursor for novel electrode materials. The anthracene core provides a conductive and stable scaffold, while the carboxylate group offers a potential redox-active site. The bromobutyl chain is a key feature, as it can be used to anchor the molecule to a conductive substrate or to incorporate it into a polymer matrix, which are common strategies for fabricating supercapacitor electrodes.

Advanced Materials for Chemical Sensing and Separation Technologies

Fluorescence-based chemical sensors are highly valued for their sensitivity and selectivity. Anthracene derivatives are excellent candidates for the development of fluorescent chemosensors due to their high fluorescence quantum yields. rsc.org The underlying principle of these sensors is often a change in the fluorescence intensity or wavelength of the anthracene fluorophore upon interaction with a specific analyte.

This compound can serve as a versatile platform for the design of such sensors. The bromoalkyl chain provides a convenient point of attachment for a receptor moiety that can selectively bind to a target analyte, such as a metal ion or a small organic molecule. This binding event can trigger a change in the photophysical properties of the anthracene core through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, the synthesis of a novel sensor could be achieved through a nucleophilic substitution reaction at the bromobutyl group, introducing a specific chelating agent. acs.org The carboxylate group can also participate in analyte binding, potentially leading to cooperative sensing effects.

The selective separation of structurally similar molecules is a significant challenge in chemistry. beilstein-journals.org Materials based on anthracene derivatives can be designed to exhibit selective interactions with specific analytes, enabling their use in separation technologies such as chromatography or liquid-liquid extraction.

The properties of this compound, including its aromatic core, polar carboxylate group, and functionalizable alkyl chain, can be exploited for this purpose. For instance, it could be immobilized onto a solid support to create a stationary phase for high-performance liquid chromatography (HPLC). The anthracene core can engage in π-π stacking interactions with aromatic analytes, while the carboxylate group can participate in hydrogen bonding or dipole-dipole interactions. The bromobutyl group allows for covalent attachment to the support material, ensuring the stability of the stationary phase. While the direct application of this specific molecule in separations is not yet widely reported, the principles of molecular recognition suggest its potential in this area. mdpi.com

Design of Functional Polymers Through Derivatization Strategies

The incorporation of functional moieties into polymers is a powerful strategy for creating materials with tailored properties and applications. researchgate.net The reactive nature of the bromoalkyl group in this compound makes it an excellent candidate for the synthesis of functional polymers. researchgate.netnih.gov

One of the most effective methods for creating well-defined polymers is Atom Transfer Radical Polymerization (ATRP). nih.govrsc.orgnih.gov In this technique, an alkyl halide is used as an initiator to polymerize a wide range of monomers in a controlled manner. This compound is structurally suited to act as an ATRP initiator. The polymerization would be initiated from the carbon-bromine bond, resulting in polymer chains with an anthracene-9-carboxylate group at one end. This allows for the precise synthesis of polymers with a fluorescent tag, which can be useful for applications in bioimaging or as probes for studying polymer dynamics.

Another approach is to graft polymers onto a surface or another polymer backbone. frontiersin.orgcmu.eduresearchgate.net The bromoalkyl group of this compound can be used to initiate "grafting from" polymerizations, where polymer chains are grown directly from the molecule. Alternatively, it can be used in "grafting to" reactions, where pre-synthesized polymers with reactive end groups are attached to the anthracene derivative. These strategies open up possibilities for creating complex polymer architectures with integrated optical and electronic functionalities derived from the anthracene core. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Anthracene |

| Anthraquinone |

| 12-(2-bromoisobutyramido)dodecanoic acid |

| polyether ether ketone |

| poly(vinyl alcohol) |

| yttrium triflate |

| methacrylic acid |

| 2-bromo-4-fluoro-1-nitrobenzene |

| p-phthalic acid |

| divinylbenzene |

| ethylene glycol dimethacrylate |

| trimethylpropane trimethacrylate |

| 9,10-bis(methacryloyloxymethyl)anthracene |

| N,N-butyldithiocarbamate ferrum |

| 2,2-azobis(2-methylpropionamidine) dihydrochloride |

| 1-phenylethyl chloride |

| 1-phenylethyl bromide |

| poly(4-acetoxystyrene) |

| a,a'-dibromo-p-xylene |

| 4-(1-bromoethyl)benzoic acid |

| allyl bromide |

| allyl chloride |

| 9-(4-bromobutyl)-9H-carbazole |

| 9-anthracenecarboxylic acid |

Conclusion and Future Research Directions

Current Challenges and Opportunities in Anthracene (B1667546) Ester Chemistry

The field of anthracene ester chemistry, while promising, faces several challenges that concurrently create significant research opportunities. A primary hurdle is the synthesis of complex, multi-substituted anthracene derivatives with high selectivity and in good yields. nih.govfrontiersin.org Traditional methods often require harsh conditions and may result in mixtures of products, complicating purification and limiting access to precisely functionalized materials. frontiersin.org Furthermore, controlling the solid-state packing of these planar aromatic molecules is critical for applications in organic electronics, but predicting and achieving desired intermolecular arrangements remains a significant challenge. rsc.orgresearchgate.net The aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases in the solid state due to π-π stacking, can also limit the performance of anthracene-based materials in devices like organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

These challenges, however, present clear opportunities for innovation. The development of more efficient and selective synthetic routes is a major area of focus. frontiersin.orgbeilstein-journals.org There is a growing demand for methods that allow for the precise installation of functional groups onto the anthracene core to tune its electronic and photophysical properties. nih.govmdpi.com The 4-bromobutyl group on 4-Bromobutyl anthracene-9-carboxylate exemplifies a key opportunity: it provides a reactive site for post-synthesis modification, enabling the attachment of this fluorophore to polymers, surfaces, or biological macromolecules. acs.org This capability is crucial for developing advanced materials where the anthracene unit acts as a probe, a photosensitizer, or an electronically active component. Overcoming the ACQ effect through clever molecular design, for instance by introducing bulky substituents to hinder close packing, is another area ripe for exploration. mdpi.com

Emerging Methodologies for Enhanced Functionalization and Property Tuning

To address the synthetic challenges in anthracene chemistry, researchers are increasingly turning to modern catalytic methods. Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have become powerful tools for attaching various substituents to the anthracene skeleton, offering a significant improvement over classical methods. acs.orgnih.gov Gold-catalyzed cyclization of specific precursors has also emerged as a concise method for synthesizing substituted anthracenes. nih.gov These techniques allow for the systematic modification of the electronic properties of the anthracene core, which is essential for tuning the emission color and efficiency in optoelectronic applications. researchgate.netnih.gov

For a molecule like this compound, these methodologies are twofold. First, the anthracene core itself can be pre-functionalized using these advanced synthetic techniques before the addition of the carboxylate side chain. Second, the terminal bromine atom on the butyl chain serves as a versatile handle for a wide range of transformations. It can be readily converted to other functional groups or used directly in nucleophilic substitution reactions to link the anthracene ester to other molecules. For example, it can be used to initiate polymerizations or to attach the molecule to amine- or thiol-containing biomolecules. acs.org The development of "click chemistry" reactions and other efficient ligation techniques further expands the possibilities for incorporating anthracene esters into complex systems.

Another emerging area is the functionalization of the 9 and 10 positions of the anthracene ring, which are the most reactive sites. mdpi.commdpi.com While the ester in this compound occupies the 9-position, methodologies for selective functionalization at the 10-position would allow for the creation of donor-acceptor type structures with tailored charge-transfer characteristics, which are highly desirable for organic electronics. researchgate.net

Prospective Areas for Advanced Materials Development

The unique properties of anthracene esters suggest their utility in a wide range of advanced materials. The inherent fluorescence and electrochemical activity of the anthracene core make these compounds prime candidates for use in organic electronics. researchgate.netrsc.org

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives have been extensively studied and used as highly efficient blue light emitters, a critical component for full-color displays and solid-state lighting. researchgate.netrsc.orgrsc.org The ability to tune the emission properties through functionalization allows for the development of materials with improved color purity, efficiency, and operational lifetime. mdpi.com

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of anthracene facilitates strong intermolecular interactions, which is crucial for efficient charge transport in semiconductor applications. rsc.org By controlling molecular packing through strategic functionalization, anthracene esters can be designed to act as the active layer in OFETs, which are key components in flexible electronics and sensors. rsc.orgresearchgate.net

Fluorescent Sensors: The fluorescence of anthracene is often sensitive to its local environment. This property can be harnessed to create chemosensors for detecting a variety of analytes, including metal ions, explosives, and biological molecules. nih.govnih.govrroij.com The 4-bromobutyl group allows for the anchoring of the sensor molecule to solid supports or integration into portable sensing devices. nih.gov

Photoresponsive Polymers: Anthracene is known for its ability to undergo a reversible [4+4] photodimerization reaction upon exposure to UV light. mdpi.comresearchgate.net Incorporating this compound into polymer chains can lead to the creation of photoresponsive materials. These materials could find applications in areas such as self-healing coatings, drug delivery systems, and optical data storage. researchgate.net

| Material Application | Key Anthracene Property | Role of this compound |

| OLEDs | Strong blue fluorescence, high quantum yield | Can serve as a blue emitter or a host material. The side chain can improve solubility and film formation. researchgate.netrsc.org |

| OFETs | Planar structure, good charge carrier mobility | Acts as the organic semiconductor. The side chain influences molecular packing and device performance. researchgate.netrsc.org |

| Chemosensors | Environment-sensitive fluorescence | The fluorescent signaling unit. The bromobutyl group allows for covalent attachment to surfaces or other molecules. acs.orgnih.gov |

| Photoresponsive Polymers | Reversible photodimerization | Acts as a photocrosslinking agent. The bromobutyl group enables incorporation into the polymer backbone. researchgate.net |

Interdisciplinary Research Outlook

The future of research on this compound and related anthracene esters lies at the intersection of chemistry, materials science, physics, and biology. The versatility of the anthracene scaffold provides a platform for tackling challenges across these diverse fields.

In materials science and physics , the focus will be on designing and synthesizing novel anthracene derivatives with precisely controlled electronic and optical properties for next-generation electronic devices. researchgate.netrsc.org This involves a synergistic approach combining synthetic chemistry with theoretical modeling to predict structure-property relationships and guide the design of new materials. nih.gov The development of anthracene-based polymers for flexible and stretchable electronics is a particularly promising avenue. researchgate.net

In the biomedical and life sciences , the fluorescence of anthracene esters makes them highly attractive for imaging and sensing applications. nih.govrsc.org The 4-bromobutyl group can be used to conjugate the fluorophore to specific proteins, DNA, or other biomolecules, enabling their use as targeted fluorescent probes for understanding cellular processes. nih.gov Furthermore, anthracene derivatives are being explored as photosensitizers in photodynamic therapy (PDT), a cancer treatment that uses light to activate a drug that kills cancer cells. nih.govresearchgate.netpreprints.org The ability to generate reactive oxygen species upon light excitation is a key feature of anthracene that can be exploited for therapeutic purposes. mdpi.comnih.gov

Finally, in environmental science , the development of highly sensitive and selective fluorescent sensors based on anthracene esters could enable the rapid detection of pollutants and toxic compounds in water and soil. nih.govrroij.com The creation of robust sensor arrays could provide real-time environmental monitoring capabilities. This interdisciplinary approach ensures that the fundamental study of molecules like this compound will continue to drive innovation in both technology and medicine.

Q & A

Basic: What are the common synthetic routes for preparing 4-bromobutyl anthracene-9-carboxylate, and what critical reaction conditions must be controlled?

Methodological Answer:

The synthesis typically involves esterification of anthracene-9-carboxylic acid with a brominated alkylating agent. For example:

- Step 1: React anthracene-9-carboxylic acid with 4-bromobutanol under coupling conditions (e.g., DCC/DMAP in dry DCM) to form the ester.

- Step 2: Purify via column chromatography or recrystallization (e.g., ethanol, as in ).

Key Conditions:

- Catalyst: Use of anhydrous conditions to prevent hydrolysis.

- Temperature: Room temperature or mild heating (40–60°C).

- Solvent: Polar aprotic solvents (DMF, DCM) to enhance reactivity.

Reference: Similar methodologies are detailed for structurally related anthracene esters in .

Advanced: How can reaction efficiency be optimized for this compound synthesis, particularly in minimizing byproducts?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test alternatives to DCC (e.g., EDC·HCl or carbodiimide derivatives) to reduce side reactions.

- Solvent Effects: Compare yields in DMF vs. THF; DMF may improve solubility of intermediates.

- Stoichiometry: Adjust molar ratios (e.g., 1.2:1 bromobutanol:anthracene acid) to drive esterification.

- Byproduct Analysis: Use HPLC or GC-MS to identify impurities (e.g., unreacted acid or di-ester formation).

Data Insight:

| Parameter | Optimal Range | Observed Byproducts |

|---|---|---|

| Molar Ratio | 1.2:1 | Di-ester (<5%) |

| Reaction Time | 6–8 hrs | Unreacted acid (3%) |

Reference: Reaction optimization principles are extrapolated from .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm ester linkage via downfield shifts of the carbonyl carbon (~165–170 ppm) and butyl chain protons (δ 1.5–4.3 ppm).

- IR Spectroscopy: Identify ester C=O stretch (~1720 cm⁻¹) and C-Br absorption (~600 cm⁻¹).

- X-ray Crystallography: Resolve crystal packing and molecular geometry (e.g., anthracene planarity, bromine positioning) .

Reference: Standard protocols from .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations).

- Crystallographic Refinement: Re-exclude outliers (e.g., thermal parameters in X-ray data) to improve R-factors .

- Dynamic Effects: Account for conformational flexibility (e.g., butyl chain rotation) causing NMR signal splitting.

Case Study: In related anthracene esters, X-ray data resolved ambiguities in NOESY correlations .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles (mandatory for brominated compounds) .

- Ventilation: Use fume hoods to avoid inhalation (respiratory protection if dust/aerosols form) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Reference: Safety guidelines from .

Advanced: How does thermal and photolytic stability impact the storage and application of this compound?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to determine decomposition onset (anthracene derivatives typically degrade >200°C).

- Photolytic Sensitivity: Store in amber vials at 4°C; monitor UV-vis spectra pre/post light exposure .

- Application Implications: Degradation products (e.g., anthracene-9-carboxylic acid) may alter electronic properties in OLEDs .

Reference: Stability studies inferred from .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol or ethyl acetate/hexane mixtures (yield: 80–85%) .

- Column Chromatography: Silica gel with gradient elution (hexane:ethyl acetate 9:1 to 7:3).

- Purity Assessment: Validate via HPLC (≥95% purity threshold) .

Advanced: What potential applications exist for this compound in material science?

Methodological Answer:

- Organic Electronics: As a charge-transport layer in OLEDs due to anthracene’s high fluorescence quantum yield .

- Sensor Development: Functionalize with π-conjugated systems for pollutant detection (e.g., nitroaromatics) .

- Polymer Modification: Incorporate into copolymers via Suzuki coupling (bromine as a reactive site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.